4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole typically involves the reaction of 3-bromophenol with a suitable pyrazole precursor. One common method involves the use of a base, such as potassium carbonate, to deprotonate the 3-bromophenol, followed by nucleophilic substitution with a pyrazole derivative. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-(4-bromophenoxy)phenyl)-1H-pyrazole-5-carboxylate: Similar structure with a carboxylate group.
4-[(3-bromophenoxy)methyl]-1-piperidinecarboxylic acid propan-2-yl ester: Contains a piperidine ring instead of a pyrazole ring
Uniqueness
4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11BrN2O |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-[(3-bromophenoxy)methyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H11BrN2O/c1-14-7-9(6-13-14)8-15-11-4-2-3-10(12)5-11/h2-7H,8H2,1H3 |
InChI Key |
LFJIAVAWLPOTTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.